9-Benzyl-6-chloro-9H-purine is a chemical compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound and its derivatives have been extensively studied for their pharmacological properties, including antiviral, anticancer, anticonvulsant, and benzodiazepine receptor binding activities. The following analysis delves into the mechanism of action and applications of 9-benzyl-6-chloro-9H-purine in various fields, drawing on data from multiple research studies.
The antiviral properties of 9-benzyl-6-chloro-9H-purine derivatives have been attributed to their ability to inhibit the replication of rhinoviruses. Specifically, the introduction of a 2-chloro substituent has been shown to substantially increase antiviral activity against rhinovirus type 1B. One derivative, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, demonstrated an IC50 value of 0.08 microM, indicating potent in vitro activity1. Furthermore, the binding to the benzodiazepine receptor (BZR) in rat brain tissue has been observed with certain 8-substituted analogues of this compound class, suggesting a potential mechanism for neuromodulatory effects2.
In the context of anticonvulsant activity, the benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine has been identified as a key structural feature for the inhibition of maximal electroshock-induced seizures (MES) in rats, representing a novel class of anticonvulsant agents3. Additionally, anticancer activity has been observed in derivatives of 9-benzyl-6-chloro-9H-purine, with one study reporting significant apoptotic induction and G2/M cell cycle arrest in human breast cancer cells, which was associated with increased phosphorylation of eIF2α4.
The derivatives of 9-benzyl-6-chloro-9H-purine have shown promise as a new class of antiviral agents. The structure-activity relationship studies indicate that lipophilic, electron-withdrawing substituents at the C-2 position enhance antirhinovirus activity. The most active compound in this series exhibited an IC50 of 0.03 microM against rhinovirus serotype 1B, although the activity varied across different serotypes7.
The anticancer potential of 9-benzyl-6-chloro-9H-purine derivatives has been demonstrated through their synthesis and activity against the MCF-7 human breast cancer cell line. One particular derivative showed an IC50 of 2.75 ± 0.02 μM and induced a significant increase in apoptotic cells compared to control, highlighting its potential as an anticancer agent4.
As a new class of anticonvulsant agents, 9-benzyl-6-chloro-9H-purine derivatives have shown potent activity against MES in rats. This suggests their potential use in the development of treatments for seizure disorders3.
The ability of certain derivatives to bind to the BZR in rat brain tissue suggests potential applications in neuromodulation and the treatment of anxiety disorders. However, despite potent BZR binding activity, the analogues did not exhibit significant anxiolytic activity in behavioral tests, indicating that further research is needed to understand their neuromodulatory effects2.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7